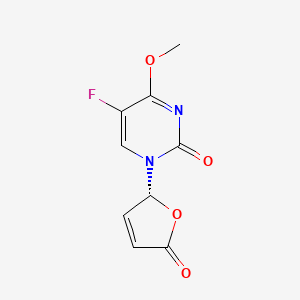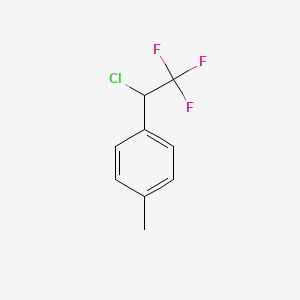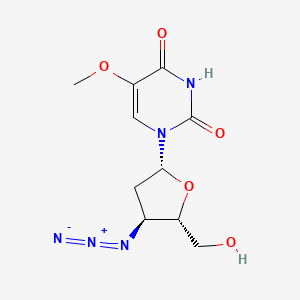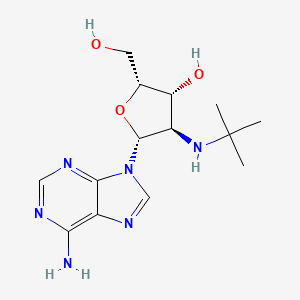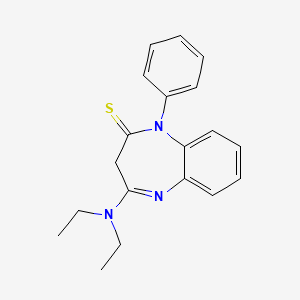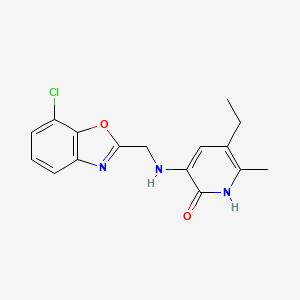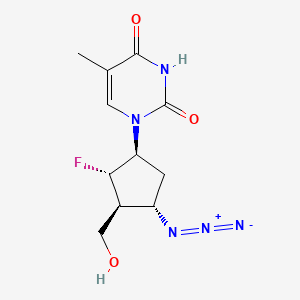
9-(2,3-Dideoxy-2-fluoro-beta-D-glycero-pent-2-eno-furanosyl)adenine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2,3-Dideoxy-2-fluoro-beta-D-glycero-pent-2-eno-furanosyl)adenine is a synthetic nucleoside analog. This compound is of significant interest due to its potential antiviral properties, particularly in the treatment of HIV and other viral infections .
Vorbereitungsmethoden
The synthesis of 9-(2,3-Dideoxy-2-fluoro-beta-D-glycero-pent-2-eno-furanosyl)adenine involves several steps. One method includes the stereospecific hydrogenation of 9-(2,3-dideoxy-2-fluoro-beta-D-glycero-pent-2-enofuranosyl)adenine or its derivatives . Industrial production methods focus on optimizing yield and safety, often using triethylamine trihydrofluoride for the fluorination process .
Analyse Chemischer Reaktionen
9-(2,3-Dideoxy-2-fluoro-beta-D-glycero-pent-2-eno-furanosyl)adenine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed mechanisms are less documented.
Reduction: Reduction reactions are less common for this compound.
Substitution: It undergoes nucleophilic substitution reactions, particularly with triethylamine trihydrofluoride.
Ring Opening: An unusual ring-opening reaction occurs with thiiranium ions when reacted with arene- and alkanesulfenyl chlorides.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: Used as a model compound in studying nucleoside analogs and their reactions.
Biology: Investigated for its effects on nucleic acid biosynthesis and cell cycle arrest.
Wirkmechanismus
The mechanism of action involves the inhibition of nucleic acid biosynthesis. The compound is taken up by the P1 nucleoside transporter, which is not associated with drug resistance . Once inside the cell, it is phosphorylated to its triphosphate form, which inhibits DNA synthesis and leads to cell cycle arrest and DNA breaks . This mechanism is particularly effective against Trypanosoma brucei .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
9-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)adenine: Another nucleoside analog with similar antiviral properties.
9-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)hypoxanthine: Shares structural similarities and antiviral activity.
The uniqueness of 9-(2,3-Dideoxy-2-fluoro-beta-D-glycero-pent-2-eno-furanosyl)adenine lies in its specific uptake by the P1 nucleoside transporter and its high catalytic efficiency with T. brucei adenosine kinase, making it a potent antitrypanosomal agent .
Eigenschaften
CAS-Nummer |
226415-12-9 |
|---|---|
Molekularformel |
C10H10FN5O2 |
Molekulargewicht |
251.22 g/mol |
IUPAC-Name |
[(2S,5R)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol |
InChI |
InChI=1S/C10H10FN5O2/c11-6-1-5(2-17)18-10(6)16-4-15-7-8(12)13-3-14-9(7)16/h1,3-5,10,17H,2H2,(H2,12,13,14)/t5-,10+/m0/s1 |
InChI-Schlüssel |
YSLULYDQVQFWMU-XUOSJQGZSA-N |
Isomerische SMILES |
C1=C([C@@H](O[C@@H]1CO)N2C=NC3=C(N=CN=C32)N)F |
Kanonische SMILES |
C1=C(C(OC1CO)N2C=NC3=C(N=CN=C32)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


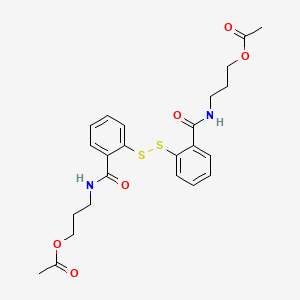
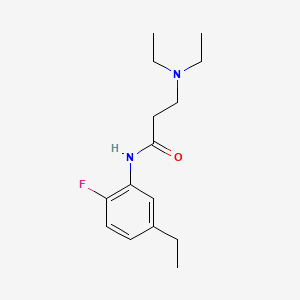
![8-Amino-2-benzyl-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B12799869.png)
![(1S,14S)-11,14-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one](/img/structure/B12799879.png)
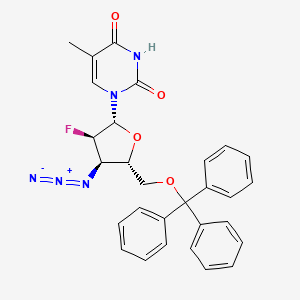
![6-amino-12-hydroxy-13-(hydroxymethyl)-14-oxa-10-thia-1,3,5-triazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraene-8-carboxamide](/img/structure/B12799902.png)
